molecular formula C15H11N5O B6093873 7-benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B6093873
M. Wt: 277.28 g/mol
InChI Key: MEDZDNPDTFTETJ-UHFFFAOYSA-N
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Description

7-Benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of fused bicyclic systems that exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole derivatives with pyridine and triazine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency. The industrial methods focus on cost-effectiveness, environmental sustainability, and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

7-Benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired transformation, with parameters such as temperature, pressure, and reaction time being carefully controlled to optimize the yield and selectivity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways.

    Medicine: Due to its pharmacological properties, it is investigated for its potential use in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The detailed molecular interactions and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one stands out due to its unique combination of structural elements, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and its versatility in chemical transformations make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

11-benzyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c21-15-14-12(20-13(17-18-14)6-8-16-20)7-9-19(15)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDZDNPDTFTETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C2=O)N=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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